molecular formula C32H22N6Na2O6S2 B12403004 Congo red,IND

Congo red,IND

Cat. No.: B12403004
M. Wt: 696.7 g/mol
InChI Key: IQFVPQOLBLOTPF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Congo red is an organic compound known as the sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid). It is an azo dye that was first synthesized in 1883 by Paul Böttiger. Congo red is water-soluble and yields a red colloidal solution, with greater solubility in organic solvents. Historically, it was used in the textile industry, but its use has declined due to its carcinogenic properties .

Preparation Methods

Congo red is prepared by azo coupling of the bis(diazonium) derivative of benzidine with naphthionic acid . The synthetic route involves the following steps:

    Diazotization: Benzidine is treated with nitrous acid to form the bis(diazonium) derivative.

    Coupling Reaction: The bis(diazonium) derivative is then coupled with naphthionic acid under alkaline conditions to form Congo red.

Industrial production methods have largely been abandoned due to the carcinogenic nature of benzidine derivatives .

Chemical Reactions Analysis

Congo red undergoes several types of chemical reactions:

Common reagents used in these reactions include acids, bases, and reducing agents. Major products formed from these reactions include the corresponding amines and substituted derivatives .

Comparison with Similar Compounds

Congo red is unique among azo dyes due to its specific binding to amyloid fibrils and its use as a pH indicator. Similar compounds include:

  • Congo rubine
  • Congo corinth
  • Brilliant Congo
  • Congo orange
  • Congo brown
  • Congo blue

These compounds share similar azo structures but differ in their specific applications and properties .

Congo red’s unique properties, such as its ability to bind to amyloid fibrils and its use as a pH indicator, make it distinct from other azo dyes.

Properties

Molecular Formula

C32H22N6Na2O6S2

Molecular Weight

696.7 g/mol

IUPAC Name

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C32H24N6O6S2.2Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

IQFVPQOLBLOTPF-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.